5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated nitrobenzoic acid derivatives is described in the literature. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a multireactive building block for the preparation of various heterocyclic compounds, including benzimidazoles and benzotriazoles . Similarly, 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system, demonstrating the potential for efficient and safe production of fluorinated nitro compounds . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-fluorobenzimidazolyl-2-thione, is studied using 1H NMR spectral data . This technique could be applied to 5-Fluoro-2-hydroxy-3-nitrobenzoic acid to determine its structural features and confirm its synthesis.
Chemical Reactions Analysis
Fluorinated nitrobenzoic acids are reactive intermediates that can undergo various chemical reactions. For example, 5-fluorobenzimidazolyl-2-thione reacts with chloroacetic acid to yield thiazolobenzimidazolones . This indicates that 5-Fluoro-2-hydroxy-3-nitrobenzoic acid may also participate in similar cyclization reactions to form heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzoic acids are not explicitly detailed in the provided papers. However, the chromatographic behavior of related compounds, such as sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, is investigated, suggesting that similar analytical techniques could be used to study the properties of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid .
Scientific Research Applications
Heterocyclic Synthesis
5-Fluoro-2-hydroxy-3-nitrobenzoic acid is involved in the synthesis of various heterocyclic compounds. For instance, in the study by Křupková et al. (2013), 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, served as a building block in heterocyclic oriented synthesis. This process led to the creation of several nitrogenous heterocycles including benzimidazoles and quinoxalinones, which have significance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis and Screening Libraries
In the realm of chemical libraries, Miller and Mitchison (2004) demonstrated the use of 5-Fluoro-2-nitrobenzoic acid in the synthesis of a guanine-mimetic library. This highlights its utility in creating diverse compound libraries for screening in drug discovery (Miller & Mitchison, 2004).
Fluorescent Labeling and Detection
Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for fluorescent labeling in high-performance liquid chromatography. This reagent enabled sensitive detection of amino acids, showcasing its potential in analytical chemistry (Watanabe & Imai, 1981).
Macrocyclic Synthesis
Kiselyov et al. (1999) reported the synthesis of macrocycles using 3-fluoro-4-nitrobenzoic acid, a structurally similar compound. This synthesis involved the S_NAr methodology, demonstrating the versatility of fluoro-nitrobenzoic acids in creating complex macrocyclic structures (Kiselyov, Eisenberg, & Luo, 1999).
Solid-Phase Synthesis
Lee, Gauthier, and Rivero (1999) explored the solid-phase synthesis of 3,4,5-substituted 1,5-Benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid. This approach is indicative of the potential of fluoro-nitrobenzoic acids in solid-phase synthetic methods, particularly in the creation of complex organic compounds (Lee, Gauthier, & Rivero, 1999).
Crystallographic Studies
Mary et al. (2008) synthesized 5-Nitro-2-(p-fluorophenyl)benzoxazole, a compound derived from p-fluorobenzoic acid and 2-hydroxy-5-nitro aniline, and performed vibrational spectroscopic studies. This study underscores the utility of fluoro-nitrobenzoic acid derivatives in crystallography and molecular spectroscopy (Mary et al., 2008).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with several hazard statements, including H302, H315, H317, H318, H410 . These codes correspond to various hazards, such as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and very toxic to aquatic life with long-lasting effects (H410) .
properties
IUPAC Name |
5-fluoro-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNGZUZDZKMLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570518 | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
CAS RN |
130046-91-2 | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130046-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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